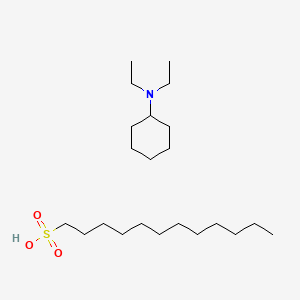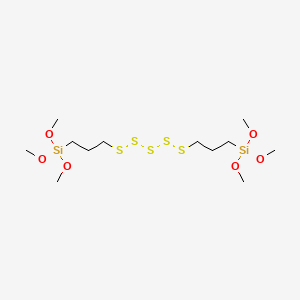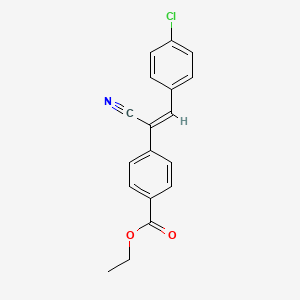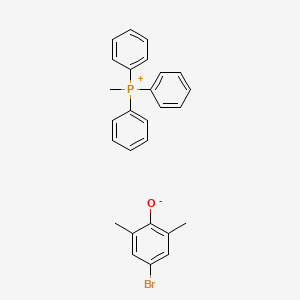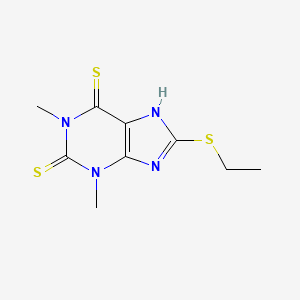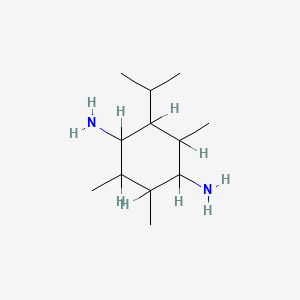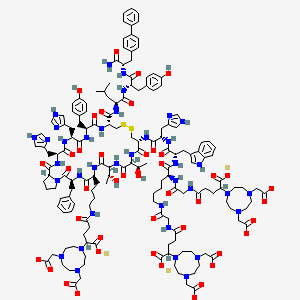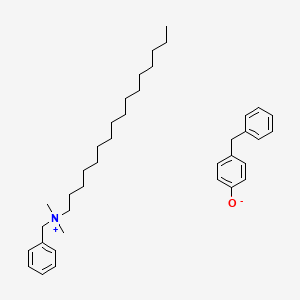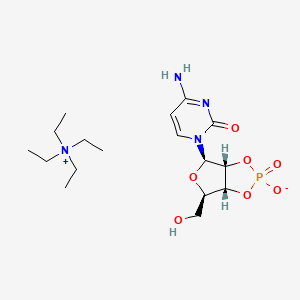
Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is a cyclic nucleotide derivative of cytidine. This compound is known for its role in various biochemical processes, particularly in the study of ribonucleases and their mechanisms. It is often used as a model substrate for kinetic analysis of ribonucleases, especially ribonuclease A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
Hydrolysis: Cytidine monophosphate.
Substitution: Various substituted derivatives of cytidine.
Scientific Research Applications
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium has several scientific research applications:
Biochemistry: Used as a model substrate for studying the kinetics of ribonucleases.
Molecular Biology: Helps in understanding the mechanisms of RNA processing and degradation.
Industry: May be used in the synthesis of other nucleotide derivatives for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate: A non-cyclic nucleotide that serves as a precursor to the cyclic form.
Adenosine cyclic 2’,3’-(hydrogen phosphate): Another cyclic nucleotide with similar biochemical properties.
Uniqueness
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is unique due to its specific structure, which allows it to serve as a model substrate for ribonuclease studies. Its cyclic phosphate group is particularly important for understanding the mechanisms of RNA cleavage, making it a valuable tool in biochemical research .
Properties
CAS No. |
39980-90-0 |
|---|---|
Molecular Formula |
C17H31N4O7P |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium |
InChI |
InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
FCGUSBCVUSQFOE-IAIGYFSYSA-M |
Isomeric SMILES |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
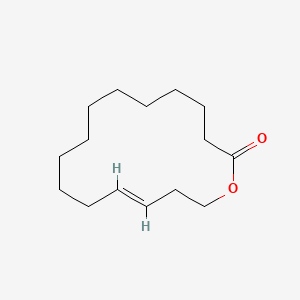
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

